Cas no 2248268-01-9 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(acetylsulfanyl)propanoate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(acetylsulfanyl)propanoate is a specialized chemical compound featuring a reactive isoindole-1,3-dione core coupled with an acetylsulfanylpropanoate moiety. This structure imparts versatility in applications such as organic synthesis and pharmaceutical intermediates, where controlled reactivity and functional group compatibility are critical. The acetylthioester group enhances its utility as a thiol-protecting agent or acyl transfer reagent, while the isoindole scaffold offers stability under various conditions. Its balanced reactivity profile makes it suitable for constructing complex molecular architectures, particularly in peptide and heterocycle synthesis. The compound’s well-defined properties ensure reproducibility in research and industrial processes.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(acetylsulfanyl)propanoate structure
2248268-01-9 structure
Product name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(acetylsulfanyl)propanoate
CAS No:2248268-01-9
MF:C13H11NO5S
Molecular Weight:293.295142412186
CID:6381909
PubChem ID:165724226

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(acetylsulfanyl)propanoate 化学的及び物理的性質

名前と識別子

    • 2248268-01-9
    • EN300-6513566
    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(acetylsulfanyl)propanoate
    • インチ: 1S/C13H11NO5S/c1-8(15)20-7-6-11(16)19-14-12(17)9-4-2-3-5-10(9)13(14)18/h2-5H,6-7H2,1H3
    • InChIKey: HQUCHFOTMWSWSM-UHFFFAOYSA-N
    • SMILES: S(C(C)=O)CCC(=O)ON1C(C2C=CC=CC=2C1=O)=O

計算された属性

  • 精确分子量: 293.03579362g/mol
  • 同位素质量: 293.03579362g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 6
  • 重原子数量: 20
  • 回転可能化学結合数: 6
  • 複雑さ: 426
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.3
  • トポロジー分子極性表面積: 106Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(acetylsulfanyl)propanoate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-6513566-5.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(acetylsulfanyl)propanoate
2248268-01-9
5g
$701.0 2023-05-31
Enamine
EN300-6513566-0.1g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(acetylsulfanyl)propanoate
2248268-01-9
0.1g
$212.0 2023-05-31
Enamine
EN300-6513566-2.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(acetylsulfanyl)propanoate
2248268-01-9
2.5g
$474.0 2023-05-31
Enamine
EN300-6513566-10.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(acetylsulfanyl)propanoate
2248268-01-9
10g
$1040.0 2023-05-31
Enamine
EN300-6513566-1.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(acetylsulfanyl)propanoate
2248268-01-9
1g
$241.0 2023-05-31
Enamine
EN300-6513566-0.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(acetylsulfanyl)propanoate
2248268-01-9
0.5g
$232.0 2023-05-31
Enamine
EN300-6513566-0.25g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(acetylsulfanyl)propanoate
2248268-01-9
0.25g
$222.0 2023-05-31

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(acetylsulfanyl)propanoate 関連文献

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(acetylsulfanyl)propanoateに関する追加情報

Comprehensive Overview of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(acetylsulfanyl)propanoate (CAS No. 2248268-01-9)

The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(acetylsulfanyl)propanoate (CAS No. 2248268-01-9) is a specialized organic molecule with a unique structure that combines an isoindole-1,3-dione core with a 3-(acetylsulfanyl)propanoate side chain. This combination of functional groups makes it a subject of interest in pharmaceutical and materials science research. The presence of both dioxo and acetylsulfanyl moieties suggests potential reactivity and applications in drug delivery systems, polymer chemistry, and biochemical studies.

In recent years, the demand for innovative small-molecule compounds like 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(acetylsulfanyl)propanoate has surged due to their versatility in drug discovery and bioconjugation. Researchers are particularly intrigued by its potential as a pro-drug or linker molecule in targeted therapies. The compound's CAS No. 2248268-01-9 is frequently searched in academic databases, reflecting its growing relevance in medicinal chemistry and biomaterials.

The isoindole-1,3-dione scaffold is known for its electron-accepting properties, which are valuable in organic electronics and photodynamic therapy. Meanwhile, the acetylsulfanyl group offers a reactive handle for thiol-ene click chemistry, a popular technique in bioconjugation and polymer functionalization. This dual functionality positions 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(acetylsulfanyl)propanoate as a promising candidate for interdisciplinary applications.

From an SEO perspective, users often search for terms like "isoindole derivatives," "thioester applications," and "CAS 2248268-01-9 supplier," highlighting the commercial and academic interest in this compound. Its synthesis and purification methods are also hot topics, with researchers seeking optimized protocols for high-yield production. The compound's stability under various conditions is another frequently asked question, particularly in forums discussing storage and handling of sensitive reagents.

In the context of green chemistry, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(acetylsulfanyl)propanoate has drawn attention due to its potential as a biodegradable linker. With sustainability becoming a priority in chemical industries, this compound's environmental footprint is a subject of ongoing investigation. Its compatibility with aqueous systems and enzymatic cleavage mechanisms further enhances its appeal for eco-friendly applications.

In summary, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(acetylsulfanyl)propanoate (CAS No. 2248268-01-9) represents a fascinating intersection of organic synthesis, materials science, and biomedical research. Its unique structure and multifunctional design make it a valuable tool for scientists exploring next-generation therapeutics and smart materials. As research progresses, this compound is likely to feature prominently in publications and patents, solidifying its role in advancing chemical innovation.

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